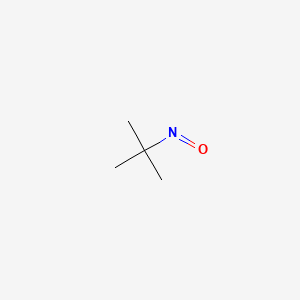

2-Methyl-2-nitrosopropane

Description

The exact mass of the compound 2-Methyl-2-nitrosopropane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-2-nitrosopropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-nitrosopropane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-nitrosopropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-4(2,3)5-6/h1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQZKEZPFQRRRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80878749 |

Source

|

| Record name | 2-METHYL-2-NITROSOPROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917-95-3, 6841-96-9 |

Source

|

| Record name | 2-Methyl-2-nitrosopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Nitrosobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-methyl-2-nitroso-, dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006841969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC150348 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-METHYL-2-NITROSOPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGX6N17V2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2-nitrosopropane: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-nitrosopropane, also known as tert-nitrosobutane (t-nitrosobutane) or by its abbreviation MNP, is a nitroso compound with significant utility in chemical and biological research. Its primary and most notable application is as a "spin trap" in electron paramagnetic resonance (EPR), also known as electron spin resonance (ESR), spectroscopy.[1][2][3] This technique allows for the detection and identification of transient free radicals, which are highly reactive species implicated in a vast array of chemical reactions and biological processes, including oxidative stress and drug metabolism.[3][4] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 2-methyl-2-nitrosopropane.

Chemical Structure and Properties

2-Methyl-2-nitrosopropane is an organic compound with the chemical formula (CH₃)₃CNO.[3] In its monomeric form, it is a characteristic blue liquid.[3] However, at room temperature, it readily dimerizes to a colorless solid.[3] This dimer exists in equilibrium with the blue monomer in solution, with the equilibrium shifting towards the monomer upon dissolution.[1][5] The monomer features a bent C-N=O linkage, a common structural feature in nitroso compounds.[3]

Monomer-Dimer Equilibrium

The dimerization of 2-methyl-2-nitrosopropane is a rapid process that occurs at room temperature.[3][5] The solid, colorless dimer can be stored and, when needed, dissolved in a suitable solvent to generate the active, blue monomeric spin trap.[1] The equilibrium between the two forms is a key characteristic of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-Methyl-2-nitrosopropane | C4H9NO | CID 23272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-2-nitrosopropane - Wikipedia [en.wikipedia.org]

- 4. Detection and characterisation of radicals in biological materials using EPR methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

2-Methyl-2-nitrosopropane: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of 2-Methyl-2-nitrosopropane in Research.

Abstract

2-Methyl-2-nitrosopropane (MNP), also known as tert-nitrosobutane, is a versatile molecule widely employed in chemical and biological research. Its primary and most recognized application is as a spin trap in Electron Paramagnetic Resonance (EPR) spectroscopy, enabling the detection and identification of transient free radicals. Beyond this crucial role, MNP also serves as a regulator in radical polymerization and as a specialized electrophile in organic synthesis. This technical guide provides a comprehensive overview of the core applications of MNP, featuring detailed experimental protocols, quantitative data, and visual diagrams to facilitate its effective use in a research setting.

Core Principles and Physicochemical Properties

2-Methyl-2-nitrosopropane is an organic compound with the chemical formula (CH₃)₃CNO. In its monomeric form, it is a blue liquid, but it readily dimerizes to a colorless solid upon standing at room temperature.[1] In solution, the dimer reverts to the blue monomer, which is the active form for its various applications.[1]

The utility of MNP in research stems from its chemical reactivity, particularly the nitroso group (-N=O), which can readily react with radical species and participate in other chemical transformations.

| Property | Value | Reference |

| Chemical Formula | C₄H₉NO | [1] |

| Molar Mass | 87.122 g/mol | [1] |

| Appearance | Blue liquid (monomer) | [1] |

| Melting Point (Dimer) | 74-75 °C | [1] |

Applications in Research

The primary applications of 2-Methyl-2-nitrosopropane in a research context are detailed below.

Spin Trapping Agent for Radical Detection

The most prominent use of MNP is as a spin trap in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2] Short-lived, highly reactive free radicals, which are often present at concentrations too low for direct EPR detection, react with MNP to form stable nitroxide radicals, known as spin adducts.[2] These persistent spin adducts accumulate to detectable concentrations, and their characteristic EPR spectra provide information about the structure of the original trapped radical.[3]

The fundamental principle involves the addition of a transient radical (R•) to the nitrogen atom of the nitroso group of MNP. This reaction forms a stable nitroxide radical where the unpaired electron is delocalized over the N-O bond.

The analysis of the EPR spectrum of the MNP spin adduct allows for the determination of hyperfine coupling constants (hfccs), which are crucial for identifying the trapped radical. The interaction of the unpaired electron with the nitrogen nucleus (¹⁴N, I=1) and other nearby magnetic nuclei (e.g., ¹H, I=1/2) in the trapped radical fragment leads to a characteristic splitting pattern. Below is a table summarizing typical hyperfine coupling constants for various MNP spin adducts.

| Trapped Radical | Adduct Structure | aN (Gauss) | aH (Gauss) | Solvent |

| •CH₃ | (CH₃)₃C-N(O•)-CH₃ | 15.20 | 11.70 (3H) | Benzene |

| •C₂H₅ | (CH₃)₃C-N(O•)-C₂H₅ | 15.00 | 10.30 (2H) | Benzene |

| •OH | (CH₃)₃C-N(O•)-OH | 14.5 - 15.5 | - | Water |

| •OCH₃ | (CH₃)₃C-N(O•)-OCH₃ | 28.5 - 29.5 | - | Water |

| Phenyl (•C₆H₅) | (CH₃)₃C-N(O•)-C₆H₅ | 12.40 | 1.90 (2H), 0.85 (3H) | Benzene |

| Tyrosyl | (CH₃)₃C-N(O•)-Tyr | ~14 | - | Aqueous |

Note: Hyperfine coupling constants can be influenced by the solvent and temperature.

Regulator in Radical Polymerization

MNP can act as an efficient regulator in the radical polymerization of monomers like methyl methacrylate (B99206) (MMA), proceeding through a 'pseudoliving' chain mechanism.[4] This control over the polymerization process allows for the synthesis of polymers with more defined molecular weights and lower polydispersity compared to conventional free-radical polymerization.

In this process, MNP reversibly terminates the growing polymer chains, forming a dormant species. This equilibrium between active (propagating) and dormant chains allows for a more controlled growth of the polymer.

Electrophile in Organic Synthesis

MNP can also be utilized as an electrophile in organic synthesis. One notable application is the transformation of sulfones into aldehydes.[1] This reaction provides a useful synthetic route under specific conditions.

Experimental Protocols

Synthesis of 2-Methyl-2-nitrosopropane

Several methods for the synthesis of MNP have been reported. A common and reliable procedure involves the oxidation of tert-butylamine (B42293).[5]

-

tert-butylamine

-

Potassium permanganate (B83412) (KMnO₄)

-

Diethyl ether

-

Hydrochloric acid (HCl), 2 M

-

Magnesium sulfate (B86663) (anhydrous)

-

5-L three-necked flask with mechanical stirrer, reflux condenser, thermometer, and dropping funnel

-

Steam distillation apparatus

-

Separatory funnel

-

Distillation apparatus

-

Oxidation of tert-butylamine: To a stirred suspension of 650 g (4.11 moles) of potassium permanganate in 3 L of water in the 5-L flask, add 100 g (1.37 moles) of tert-butylamine dropwise over 10 minutes.[3][6]

-

Heat the reaction mixture to 55 °C for 3 hours with continuous stirring.[3][6]

-

Isolation of 2-Methyl-2-nitropropane (B1294617): Steam distill the product from the reaction mixture.[3][6]

-

Separate the organic layer, dilute with 250 mL of diethyl ether, and wash successively with two 50-mL portions of 2 M HCl and 50 mL of water.[3][6]

-

Dry the ethereal solution over anhydrous magnesium sulfate and fractionally distill to obtain pure 2-methyl-2-nitropropane.[3][6]

-

Reduction to N-tert-butylhydroxylamine: The intermediate 2-methyl-2-nitropropane is then reduced to N-tert-butylhydroxylamine using a suitable reducing agent like aluminum amalgam.

-

Oxidation to 2-Methyl-2-nitrosopropane: The N-tert-butylhydroxylamine is subsequently oxidized to 2-methyl-2-nitrosopropane.[3] The crude product is often isolated as the dimer, which can be purified by crystallization.

General Protocol for EPR Spin Trapping

-

Source of free radicals (e.g., chemical reaction, UV irradiation)

-

2-Methyl-2-nitrosopropane (MNP)

-

Appropriate solvent (e.g., benzene, toluene, water, buffer)

-

EPR spectrometer

-

EPR tubes (capillary or flat cell for aqueous solutions)

-

Nitrogen or argon gas for deoxygenation

-

Sample Preparation: Prepare a solution of the system under investigation in a suitable solvent. The concentration of reactants should be optimized for radical generation.

-

Addition of Spin Trap: Add MNP to the solution. A typical concentration range for MNP is 1-50 mM.[7]

-

Deoxygenation: Deoxygenate the sample by bubbling with an inert gas (nitrogen or argon) for several minutes, as molecular oxygen can broaden the EPR signal.

-

Initiation of Radical Generation: Initiate the radical-generating process (e.g., by adding a reactant or exposing to UV light).

-

EPR Measurement: Transfer the solution to an EPR tube and place it in the cavity of the EPR spectrometer.

-

Data Acquisition: Record the EPR spectrum. Typical X-band EPR spectrometer settings for detecting MNP spin adducts are:

-

Microwave Frequency: ~9.5 GHz

-

Microwave Power: 10-20 mW (to avoid saturation)[8]

-

Center Field: ~3400 Gauss (will vary depending on the g-factor of the adduct)

-

Sweep Width: 50-100 Gauss

-

Modulation Frequency: 100 kHz[9]

-

Modulation Amplitude: 0.1-1.0 Gauss (optimize for resolution and signal-to-noise)[8]

-

Time Constant: 30-100 ms

-

Scan Time: 30-60 s

-

-

Data Analysis: Analyze the resulting spectrum to determine the g-value and hyperfine coupling constants for identification of the trapped radical.

Conclusion

2-Methyl-2-nitrosopropane is a powerful and versatile tool for researchers across various disciplines. Its primary application as a spin trap has been instrumental in the study of radical-mediated processes in chemistry, biology, and medicine. Furthermore, its utility in regulating polymerization and in organic synthesis highlights its broader potential. A thorough understanding of its properties and the appropriate experimental protocols, as outlined in this guide, is essential for its successful application in research and development.

References

- 1. 2-Methyl-2-nitrosopropane - Wikipedia [en.wikipedia.org]

- 2. Spin trapping - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Methyl-2-nitrosopropane as a new regulator of the polymer chain growth - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

- 5. A convenient synthesis of 2-methyl-2-nitrosopropane (‘t-nitrosobutane’) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. Preparation of 2-Methyl-2-nitrosopropane and Its Dimer - Chempedia - LookChem [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes | MDPI [mdpi.com]

- 9. revroum.lew.ro [revroum.lew.ro]

2-Methyl-2-nitrosopropane (MNP) as a Spin Trapping Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of free radical biology and chemistry, the detection and characterization of transient and highly reactive free radicals present a significant analytical challenge. Their fleeting existence, typically lasting for microseconds to milliseconds, precludes direct detection by conventional spectroscopic techniques. Spin trapping, a technique developed in the late 1960s, provides an elegant solution to this problem. It involves the use of a "spin trap," a diamagnetic compound that reacts with a transient radical to form a more stable and persistent paramagnetic species, known as a spin adduct. This spin adduct can then be readily detected and characterized by Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy.[1]

2-Methyl-2-nitrosopropane (MNP), also known as tert-nitrosobutane, is a widely utilized nitroso-based spin trap.[2] Its efficacy lies in its ability to efficiently scavenge a variety of radical species, particularly carbon-centered radicals, to form stable nitroxide radicals. The resulting EPR spectrum of the MNP spin adduct provides a unique "fingerprint" characterized by its hyperfine coupling constants, which allows for the identification of the original transient radical. This technical guide provides a comprehensive overview of the theory, practical application, and data interpretation of MNP as a spin trapping agent for professionals in research and drug development.

Core Principles of Spin Trapping with MNP

The fundamental principle of spin trapping with MNP is the addition of a transient radical (R•) to the nitrogen-oxygen double bond of the MNP molecule. This reaction converts the unstable radical into a significantly more stable nitroxide radical adduct.

The stability of the resulting nitroxide radical is attributed to the delocalization of the unpaired electron between the nitrogen and oxygen atoms. The analysis of the EPR spectrum of this spin adduct reveals hyperfine splittings, which arise from the interaction of the unpaired electron with the magnetic nuclei of the nitrogen atom and other nearby atoms (e.g., protons of the trapped radical). These hyperfine coupling constants (hfcs) are diagnostic for the structure of the trapped radical R•.[1]

Physicochemical Properties and Preparation of MNP

MNP is a blue, volatile liquid in its monomeric form.[2] However, at room temperature, it readily dimerizes to a colorless solid. In solution, an equilibrium exists between the monomer and the dimer. The monomer is the active spin trapping species.[3] Therefore, solutions of MNP are typically blue.

Preparation: MNP is commonly synthesized through a multi-step process starting from tert-butylamine (B42293). A typical synthesis involves the oxidation of tert-butylamine to 2-methyl-2-nitropropane, followed by reduction to N-tert-butylhydroxylamine, and finally, oxidation to 2-methyl-2-nitrosopropane.[4]

Quantitative Data

The identification of a trapped radical is primarily achieved by comparing the experimental hyperfine coupling constants of the MNP spin adduct with known literature values.

Table 1: Hyperfine Coupling Constants for Various MNP Spin Adducts

| Trapped Radical | Radical Structure | Solvent | a_N (G) | a_H (G) | Other Splittings (G) | Reference(s) |

| Methyl | •CH₃ | Benzene | 15.2 | 10.4 (3H) | - | [5] |

| Ethyl | •CH₂CH₃ | Benzene | 15.1 | 10.2 (2H) | - | [5] |

| tert-Butyl | •C(CH₃)₃ | Benzene | 15.4 | - | - | [6] |

| Phenyl | •C₆H₅ | Benzene | 12.4 | 1.9 (2H), 0.8 (2H), 0.8 (1H) | - | [5] |

| Tyrosyl | •Tyr (C3/C5) | Aqueous | 14.9 | - | Complex pattern | [7] |

| Formyl | •CHO | Aqueous | 14.4 | 14.0 (1H) | - | [8][9] |

| Carboxymethyl | •CH₂COOH | Acetic Acid | 15.6 | 4.2 (2H) | - | [3][7] |

| Difluorocarboxymethyl | •CF₂COOH | Trifluoroacetic Acid | 14.5 | - | 9.8 (2F) | [3][7] |

| α-Farnesene C7 | C₁₅H₂₃• | Mycelium | 14.8 | - | - | [6][10] |

| Tryptophan | •Trp (C3) | Aqueous | 14.7 | - | - | [11] |

Note: Hyperfine coupling constants (a) are given in Gauss (G). The number of equivalent nuclei giving rise to the splitting is indicated in parentheses.

Table 2: Representative Reaction Rate Constants for Radical Trapping

| Radical Type | Spin Trap | Rate Constant (k) in M⁻¹s⁻¹ | Solvent | Reference(s) |

| Carbon-centered (aliphatic) | Nitroxides | ~10⁹ | Acetonitrile | [3] |

| Carbon-centered (aromatic) | Nitroxides | ~10⁸ | Acetonitrile | [3] |

| tert-Butyl | MNP | - | Benzene | [6] |

Note: Data on specific rate constants for MNP trapping various radicals are not always readily available. The values for nitroxides provide a general indication of the high efficiency of these reactions.

Experimental Protocols

Preparation of MNP for Spin Trapping Experiments

Objective: To prepare a solution of monomeric MNP suitable for spin trapping experiments.

Materials:

-

2-Methyl-2-nitrosopropane dimer (colorless solid)[4]

-

Anhydrous solvent (e.g., benzene, toluene, or a buffer for aqueous systems)

-

Small vial

-

Water bath or heating block

Procedure:

-

Weigh a small amount of the MNP dimer into a vial.

-

Add the desired solvent to the vial.

-

Gently warm the solution in a water bath (around 40-50 °C) until the solution turns a distinct blue color. This indicates the dissociation of the dimer into the active monomeric form.[2]

-

Cool the solution to room temperature before use.

-

Prepare fresh MNP solutions for each experiment, as the monomer can be unstable and may decompose over time, especially when exposed to light.

General Protocol for In Vitro EPR Spin Trapping with MNP

Objective: To detect and identify transient radicals generated in a chemical or biological system using MNP and EPR spectroscopy.

Materials:

-

Freshly prepared MNP solution (typically 10-100 mM)

-

System for radical generation (e.g., Fenton reagents, enzyme-substrate mixture, photolysis setup)

-

Appropriate buffer or solvent

-

EPR spectrometer

-

EPR flat cell or capillary tube

-

Nitrogen or argon gas for deoxygenation (optional but recommended)

Procedure:

-

Sample Preparation:

-

In an EPR-compatible tube or vial, combine the components of your radical-generating system in the appropriate buffer or solvent.

-

If the experiment is sensitive to oxygen, deoxygenate the solution by bubbling with nitrogen or argon gas for 10-15 minutes.

-

Add the MNP solution to the reaction mixture to a final concentration typically in the range of 1-50 mM. The optimal concentration should be determined empirically.

-

-

Initiation of Radical Generation:

-

Initiate the radical-generating reaction. This could involve adding a final reagent (e.g., H₂O₂ for a Fenton reaction), exposing the sample to light, or incubating at a specific temperature.

-

-

EPR Measurement:

-

Quickly transfer the reaction mixture to an EPR flat cell or capillary tube.

-

Place the sample in the EPR spectrometer cavity.

-

Record the EPR spectrum. Typical X-band EPR spectrometer settings are:

-

Microwave Frequency: ~9.5 GHz

-

Microwave Power: 10-20 mW (should be optimized to avoid saturation)

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 0.1-1.0 G (should be optimized for resolution)

-

Sweep Width: 60-100 G

-

Sweep Time: 1-4 minutes

-

Number of Scans: 1 to accumulate for better signal-to-noise

-

-

-

Data Analysis:

-

Analyze the recorded EPR spectrum to determine the g-value and the hyperfine coupling constants.

-

Simulate the spectrum using appropriate software to confirm the spectral parameters.

-

Compare the obtained hyperfine coupling constants with literature values (see Table 1) to identify the trapped radical.

-

Protocol for Trapping Tyrosyl Radicals from Cytochrome c

Objective: To detect the formation of tyrosyl radicals during the reaction of cytochrome c with hydrogen peroxide using MNP.[7]

Materials:

-

Horse heart cytochrome c

-

Hydrogen peroxide (H₂O₂)

-

2-Methyl-2-nitrosopropane (MNP)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

-

EPR spectrometer and accessories

Procedure:

-

Prepare a reaction mixture containing cytochrome c (e.g., 500 µM) and MNP (e.g., 20 mM) in phosphate buffer.

-

Initiate the reaction by adding H₂O₂ (e.g., to a final concentration of 2.5 mM).

-

Incubate the mixture at room temperature for a defined period (e.g., 30 minutes).

-

Transfer the sample to an EPR flat cell and record the spectrum as described in the general protocol.

-

The expected spectrum will be complex due to the immobilization of the spin adduct on the large protein. Proteolytic digestion of the sample can be performed to release smaller, more mobile spin-adducted peptides, resulting in a sharper, more easily interpretable EPR spectrum.

Visualizations

Applications in Research and Drug Development

MNP has proven to be an invaluable tool in a wide array of research fields:

-

Enzymology: MNP is used to trap and identify radical intermediates in enzyme-catalyzed reactions, providing insights into reaction mechanisms. The detection of a tyrosyl radical in the reaction of cytochrome c with hydrogen peroxide is a classic example.[7]

-

Oxidative Stress and Disease: In numerous pathological conditions, including inflammation, neurodegenerative diseases, and cardiovascular disorders, the overproduction of reactive oxygen species (ROS) leads to cellular damage. While MNP does not directly trap primary ROS like superoxide (B77818) or hydroxyl radicals efficiently, it is excellent for trapping secondary carbon-centered radicals formed from the interaction of ROS with biological molecules like lipids and proteins.

-

Lipid Peroxidation: MNP has been successfully employed to study the radical chain reactions involved in lipid peroxidation, a key process in cell membrane damage. It can trap lipid alkyl and peroxyl-derived radicals, helping to elucidate the mechanisms of antioxidant action.

-

Drug Metabolism: Many drugs are metabolized by enzymes such as cytochrome P450, which can generate radical intermediates. MNP can be used to trap these drug-derived radicals, aiding in the understanding of drug metabolism pathways and potential toxicities.

-

Materials Science: MNP is also used to study radical processes in polymer chemistry, such as polymerization initiation and degradation.[2]

Limitations and Considerations

Despite its utility, MNP has several limitations that researchers should be aware of:

-

Photolability: MNP is sensitive to light and can photodecompose to generate tert-butyl radicals, which are then trapped by another MNP molecule. This can lead to a strong background signal of the di-tert-butyl nitroxide adduct, potentially masking the signal of the radical of interest. Experiments should be conducted in the dark or under subdued light whenever possible.

-

Toxicity: While generally less toxic than some other spin traps, MNP can exhibit cytotoxicity at high concentrations, which is a consideration for cellular studies.

-

Inability to Trap Some Radicals: MNP is most effective for trapping carbon-centered radicals. Its efficiency for trapping oxygen-centered radicals is low, and the resulting adducts are often unstable. Other spin traps, such as DMPO, are more suitable for detecting superoxide and hydroxyl radicals.

-

Artifacts: As with any spin trapping experiment, it is crucial to run appropriate controls to rule out artifacts. This includes running experiments in the absence of the radical generating system to check for impurities in the MNP solution and in the absence of MNP to ensure that the system itself does not produce any stable paramagnetic species.

Conclusion

2-Methyl-2-nitrosopropane remains a cornerstone spin trapping agent for the detection and identification of transient free radicals, particularly those centered on carbon. Its application in conjunction with EPR spectroscopy has provided profound insights into the mechanisms of a vast range of chemical and biological processes. For researchers and professionals in drug development, a thorough understanding of the principles, practicalities, and limitations of MNP is essential for its successful application in elucidating the role of free radicals in both physiological and pathological contexts. By following carefully designed experimental protocols and being mindful of potential artifacts, MNP can be a powerful tool in the ongoing exploration of the complex world of free radical chemistry.

References

- 1. An in-situ radiolysis EPR study of spin trapping by 2-methyl-2-nitrosopropane: steric and electronic effects influencing the trapping of hydroxyalkyl radicals derived from pentanols and substituted pentanols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. 2-Methyl-2-nitrosopropane - Wikipedia [en.wikipedia.org]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. m.youtube.com [m.youtube.com]

- 6. A Fundamental Study on Aqueous Solutions of 2-Methyl-2-Nitrosopropane as a Spin Trap | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Combining EPR and ESI-MS/MS to study the reactivity of alkylthiols and cysteine towards 2-methyl-2-nitrosopropane (MNP) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Using cyclodextrins to encapsulate oxygen-centered and carbon-centered radical adducts: the case of DMPO, PBN, and MNP spin traps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Difficulties encountered in the detection of nitric oxide (NO) by spin trapping techniques. A cautionary note - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spin trapping - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Methyl-2-nitrosopropane: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-nitrosopropane, also known as tert-nitrosobutane (t-BuNO), is a pivotal molecule in the field of free radical chemistry. Its distinctive blue color in its monomeric form and its utility as a potent spin-trapping agent have established it as an indispensable tool in both chemical and biological research. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and diverse applications of 2-methyl-2-nitrosopropane, with a particular focus on its role in elucidating reaction mechanisms and biological pathways.

First synthesized in the mid-20th century, the significance of 2-methyl-2-nitrosopropane surged with the development of electron spin resonance (ESR) spectroscopy. Its ability to "trap" highly reactive, short-lived free radicals to form stable nitroxide radicals allows for their detection and characterization by ESR.[1][2] This has profound implications in various fields, including materials science, organic chemistry, and biomedicine, where radical-mediated processes are fundamental. In drug development, for instance, understanding radical-driven degradation pathways or the mechanism of action of drugs that involve radical intermediates is crucial. This guide aims to equip researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize 2-methyl-2-nitrosopropane in their respective domains.

Physicochemical Properties

2-Methyl-2-nitrosopropane is a blue liquid in its monomeric form and exists as a colorless solid dimer at room temperature.[3] In solution, the dimer readily reverts to the blue monomer.[1] This equilibrium is a key characteristic of the compound.

| Property | Value | Reference |

| Molecular Formula | C4H9NO | [4][5] |

| Molar Mass | 87.12 g/mol | [4] |

| Appearance | Blue liquid (monomer), Colorless solid (dimer) | [1][3] |

| Melting Point (Dimer) | 80-81 °C | [6] |

| Boiling Point (Monomer) | ~50 °C | [4] |

| Density | 0.86 ± 0.1 g/cm³ (Predicted) | [4] |

| CAS Number | 917-95-3 |

Synthesis of 2-Methyl-2-nitrosopropane

The synthesis of 2-methyl-2-nitrosopropane can be achieved through various methods, with the most common being a multi-step process starting from tert-butylamine (B42293). This process involves the oxidation of tert-butylamine to 2-methyl-2-nitropropane (B1294617), followed by reduction to N-tert-butylhydroxylamine, and subsequent oxidation to the final product.[6][7] Direct oxidation methods from tert-butylamine have also been developed.[8]

General Synthesis Pathway

Principle of Spin Trapping

The primary application of 2-methyl-2-nitrosopropane is as a spin trap in conjunction with Electron Spin Resonance (ESR) spectroscopy.[1][2] It reacts with unstable, highly reactive free radicals to form stable and persistent nitroxide radicals. These "spin adducts" can then be detected and their ESR spectra analyzed to provide information about the structure of the original trapped radical.[3]

Applications in Research and Development

2-Methyl-2-nitrosopropane is a versatile tool with broad applications across various scientific disciplines.

-

Organic Chemistry: It is instrumental in elucidating reaction mechanisms that involve free radical intermediates.[3] For example, it has been used to study the radicals formed in reactions of organometallic compounds with peroxides.[3]

-

Biochemistry and Medicine: This compound is crucial for detecting and identifying protein-derived radicals, such as carbon-centered tyrosyl radicals, which are implicated in oxidative stress and various diseases.[2][3] It has also been employed to investigate radicals generated during the metabolism of drugs and toxins.[3]

-

Materials Science: 2-Methyl-2-nitrosopropane can act as a regulator in the radical polymerization of materials like methyl methacrylate.[1][2]

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of 2-methyl-2-nitrosopropane, based on established procedures.[3][6][7]

Step A: Oxidation of tert-butylamine to 2-Methyl-2-nitropropane

-

Preparation: In a 5-liter, three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a suspension of 650 g (4.11 moles) of potassium permanganate (B83412) in 3 liters of water.[6][7]

-

Reaction: While stirring, add 100 g (1.37 moles) of tert-butylamine dropwise over a 10-minute period.[6][7]

-

Heating: Heat the reaction mixture to 55°C over approximately 2 hours and maintain this temperature with continuous stirring for 3 hours.[6][7]

-

Distillation: Replace the dropping funnel and condenser with a still head for steam distillation and steam distill the product from the reaction mixture.[6][7]

-

Purification: Separate the organic layer, wash it successively with 2 M hydrochloric acid and water, dry it over anhydrous magnesium sulfate, and then fractionally distill to obtain pure 2-methyl-2-nitropropane.[6][7] The expected yield is approximately 78%.[6]

Step B: Reduction of 2-Methyl-2-nitropropane to N-tert-Butylhydroxylamine

-

Amalgam Preparation: Prepare aluminum amalgam by immersing aluminum foil strips in a mercury(II) chloride solution.[3]

-

Reaction Setup: In a 3-liter, three-necked flask fitted with a dropping funnel, mechanical stirrer, and reflux condensers, add the amalgamated aluminum to a mixture of 1.5 liters of ether and 15 ml of water.[6][7]

-

Addition: Vigorously stir the mixture and add 60 g (0.58 mole) of 2-methyl-2-nitropropane dropwise at a rate that maintains a brisk reflux. An induction period of 5-7 minutes is common, after which the reaction becomes vigorous and may require cooling with an ice bath.[6][7]

-

Workup: After the addition is complete, stir for an additional 30 minutes. Decant the ether solution and wash it with 2 M aqueous sodium hydroxide (B78521). The crude hydroxylamine (B1172632) product can be obtained after drying and removing the solvent.[6] The yield of the crude product is typically in the range of 65-75%.[6]

Step C: Oxidation of N-tert-Butylhydroxylamine to 2-Methyl-2-nitrosopropane Dimer

-

Hypobromite (B1234621) Solution: Prepare a solution of sodium hypobromite by adding 57.5 g of bromine to a solution of 36.0 g of sodium hydroxide in 225 ml of water, keeping the temperature low.[6][7]

-

Oxidation: Cool the hypobromite solution to -20°C in a three-necked flask. Add a suspension of 26.7 g (0.300 mole) of N-tert-butylhydroxylamine.[7]

-

Reaction: Stir the mixture vigorously for 4 hours as it warms to room temperature. The solid product that separates is the dimer of 2-methyl-2-nitrosopropane.[6][7]

-

Isolation: Collect the solid dimer by filtration on a sintered glass funnel, wash it with water, and dry it under reduced pressure.[6][7] The yield is typically between 75-85%.[6] The dimer will convert to the blue monomer when dissolved in a solvent for use.[3]

References

- 1. 2-Methyl-2-nitrosopropane - Wikipedia [en.wikipedia.org]

- 2. 2-Methyl-2-nitrosopropane [chemeurope.com]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. 2-Methyl-2-nitrosopropane | C4H9NO | CID 23272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Preparation of 2-Methyl-2-nitrosopropane and Its Dimer - Chempedia - LookChem [lookchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. A convenient synthesis of 2-methyl-2-nitrosopropane (‘t-nitrosobutane’) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

2-Methyl-2-nitrosopropane CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-2-nitrosopropane (MNP), a critical tool in chemical and biomedical research. It details the compound's fundamental properties, including its Chemical Abstracts Service (CAS) number and molecular formula, and delves into its primary application as a spin-trapping agent for the detection and characterization of transient free radicals. This document offers detailed experimental protocols for its synthesis and use in Electron Paramagnetic Resonance (EPR) spectroscopy. Furthermore, it presents key quantitative data in a structured format and includes visualizations of experimental workflows and related biochemical pathways to facilitate a deeper understanding of its application in research and drug development.

Core Compound Identification

2-Methyl-2-nitrosopropane, also known as tert-nitrosobutane (t-nitrosobutane), is an organic compound with the molecular formula C4H9NO.[1] It is widely recognized for its role as a spin trap in chemical and biological studies.[1]

| Identifier | Value |

| IUPAC Name | 2-Methyl-2-nitrosopropane |

| Synonyms | tert-Nitrosobutane, t-Nitrosobutane, MNP |

| CAS Number | 917-95-3 |

| Molecular Formula | C4H9NO |

| Molecular Weight | 87.12 g/mol [2] |

| Appearance | Blue liquid (monomer)[1] |

| Dimer Form | Colorless solid at room temperature[1] |

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 2-Methyl-2-nitrosopropane is provided below. This data is essential for safe handling, storage, and application in a laboratory setting.

| Property | Value | Reference |

| Melting Point | 29 °C (monomer) | [3] |

| Boiling Point | 50 °C | [3] |

| Density | 0.86 g/cm³ (predicted) | [3] |

| Flash Point | 19 °C (closed cup) - for the related compound 2-Methyl-2-nitropropane (B1294617) | |

| Solubility | Soluble in 5% chloroform (B151607) (dimer) | [4] |

| Storage Temperature | -20°C (dimer) | |

| Hazard Classifications | Eye Irrit. 2, Flam. Liq. 2, Skin Irrit. 2, STOT SE 3 (for the related compound 2-Methyl-2-nitropropane) | |

| Safety Precautions | Avoid contact with skin and eyes. Use in a well-ventilated area. Keep away from heat, sparks, and open flames. | [5] |

Experimental Protocols

Synthesis of 2-Methyl-2-nitrosopropane Dimer

This protocol describes a common method for the synthesis of the dimer of 2-Methyl-2-nitrosopropane, which serves as a stable precursor to the active monomeric spin trap. The synthesis involves the oxidation of tert-butylamine (B42293) to 2-methyl-2-nitropropane, followed by reduction to N-tert-butylhydroxylamine, and subsequent oxidation to the final product.[6]

Step 1: Oxidation of tert-butylamine to 2-Methyl-2-nitropropane

-

Prepare a suspension of potassium permanganate (B83412) (4.11 moles) in 3 L of water in a 5 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.

-

Add tert-butylamine (1.37 moles) dropwise to the stirred suspension over 10 minutes.

-

Heat the reaction mixture to 55°C for 3 hours with continuous stirring.

-

Steam distill the product from the reaction mixture.

-

Separate the organic layer, extract with diethyl ether, wash with hydrochloric acid and water, and dry over anhydrous magnesium sulfate.

-

Fractionally distill to obtain pure 2-methyl-2-nitropropane (boiling point: 127-128°C).[6]

Step 2: Reduction to N-tert-Butylhydroxylamine

-

Prepare aluminum amalgam by treating aluminum foil with a mercury(II) chloride solution.

-

In a three-necked flask, add the amalgamated aluminum to a mixture of diethyl ether and water.

-

Add the 2-methyl-2-nitropropane from Step 1 dropwise to the vigorously stirred mixture, maintaining a gentle reflux.

-

After the addition is complete, stir for an additional 30 minutes.

-

Decant the ether solution and wash the remaining precipitate with ether.

-

Dry the combined ethereal solutions and concentrate to obtain N-tert-butylhydroxylamine.

Step 3: Oxidation to 2-Methyl-2-nitrosopropane Dimer

-

Prepare a solution of sodium hypobromite (B1234621) by adding bromine to a cold solution of sodium hydroxide.

-

Cool the hypobromite solution to -20°C.

-

Add a suspension of N-tert-butylhydroxylamine in diethyl ether to the cold hypobromite solution.

-

Stir the mixture for 4 hours while allowing it to warm to room temperature.

-

Collect the solid product (the dimer) by filtration, wash thoroughly with water, and dry under reduced pressure. The resulting product is the colorless dimer of 2-methyl-2-nitrosopropane (melting point: 81-83°C).

Spin Trapping of Radicals in a Biological Sample

This protocol outlines a general procedure for the detection of short-lived radicals in a biological sample using 2-Methyl-2-nitrosopropane and EPR spectroscopy.

-

Preparation of the Spin Trap Solution: Dissolve the 2-Methyl-2-nitrosopropane dimer in a suitable solvent (e.g., deoxygenated buffer or organic solvent) to a final concentration of 10-100 mM. The colorless dimer will dissociate into the blue, monomeric, and active spin trap form in solution.[1]

-

Sample Preparation: Prepare the biological sample (e.g., cell suspension, tissue homogenate, or purified enzyme solution) in an appropriate buffer.

-

Initiation of Radical Production: Initiate the radical-generating process (e.g., by adding a chemical inducer, exposure to UV light, or initiating an enzymatic reaction).

-

Spin Trapping Reaction: Immediately add the 2-Methyl-2-nitrosopropane solution to the biological sample. The final concentration of the spin trap should be optimized for the specific system but is typically in the range of 10-50 mM.

-

EPR Sample Loading: Transfer the reaction mixture to a flat quartz EPR cell.

-

EPR Spectroscopy: Place the EPR cell in the cavity of the EPR spectrometer and record the spectrum. The parameters of the EPR experiment (e.g., microwave power, modulation amplitude, and scan time) should be optimized to obtain the best signal-to-noise ratio without signal distortion.

-

Data Analysis: Analyze the resulting EPR spectrum. The hyperfine splitting constants of the spectrum provide a "fingerprint" that can be used to identify the trapped radical.[7]

Visualizations

Experimental Workflow for Spin Trapping

The following diagram illustrates a typical workflow for a spin trapping experiment using 2-Methyl-2-nitrosopropane.

Caption: Experimental workflow for radical detection using MNP.

Principle of Spin Trapping

This diagram illustrates the fundamental principle of spin trapping, where a short-lived radical reacts with 2-Methyl-2-nitrosopropane to form a more stable spin adduct detectable by EPR.

Caption: The mechanism of spin trapping with MNP for radical detection.

General Nitric Oxide Signaling Pathway

2-Methyl-2-nitrosopropane has been reported to have pharmacological action, in part, by potentially releasing the signaling molecule nitric oxide (NO) under certain conditions.[8] The following diagram illustrates a general pathway of NO signaling, which is relevant in many physiological processes, including those studied in drug development.

Caption: A simplified overview of the nitric oxide signaling cascade.

Applications in Research and Drug Development

The primary utility of 2-Methyl-2-nitrosopropane in the scientific community, particularly for those in drug development, lies in its ability to detect and identify reactive radical species.

-

Mechanistic Toxicology: Many drug candidates and xenobiotics can undergo metabolic activation to form radical intermediates that contribute to cellular damage and toxicity. MNP can be used in in vitro and in vivo models to trap these radicals, providing direct evidence for radical-mediated bioactivation pathways.

-

Oxidative Stress Research: A vast number of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, are associated with oxidative stress, which involves an imbalance in the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS). MNP is a valuable tool for studying the role of specific radicals in the pathophysiology of these diseases and for evaluating the efficacy of novel antioxidant therapies.

-

Enzyme Kinetics and Mechanisms: MNP can be employed to study enzymatic reactions that proceed through radical intermediates. By trapping these short-lived species, researchers can gain insights into the catalytic mechanisms of enzymes, which can be crucial for the design of enzyme inhibitors.

-

Drug Metabolism Studies: Understanding the metabolic fate of a drug is a critical component of the drug development process. Spin trapping with MNP can help to identify radical metabolites of new chemical entities, which may have implications for both efficacy and safety.

Conclusion

2-Methyl-2-nitrosopropane is an indispensable tool for researchers and scientists in various fields, including drug development. Its ability to trap and allow for the identification of fleeting radical species provides a window into numerous biological and chemical processes that would otherwise be difficult to study. A thorough understanding of its properties, proper handling, and experimental application, as outlined in this guide, is paramount for its effective and safe use in advancing scientific knowledge.

References

- 1. 2-Methyl-2-nitrosopropane - Wikipedia [en.wikipedia.org]

- 2. 2-Methyl-2-nitrosopropane | C4H9NO | CID 23272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. 2-Methyl-2-nitrosopropane [chemeurope.com]

An In-depth Technical Guide to tert-Nitrosobutane: Properties, Synthesis, and Applications in Radical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Nitrosobutane, systematically named 2-methyl-2-nitrosopropane, is a vital tool in the field of free radical chemistry and biology. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and a discussion of its primary role as a spin trapping agent for the detection and characterization of transient free radicals by Electron Paramagnetic Resonance (EPR) spectroscopy.

Physical and Chemical Properties

tert-Nitrosobutane exists in a monomer-dimer equilibrium. In solution or as a freshly distilled liquid, it is a characteristic blue monomer.[1] Upon standing, it dimerizes to a colorless crystalline solid. This equilibrium is a key characteristic of the compound.

Data Presentation: Quantitative Properties

| Property | Monomer (t-Nitrosobutane) | Dimer |

| Chemical Formula | C₄H₉NO | C₈H₁₈N₂O₂ |

| Molar Mass (g·mol⁻¹) | 87.12 | 174.24 |

| CAS Number | 917-95-3 | 6841-96-9 |

| Appearance | Blue liquid | Colorless crystalline solid |

| Melting Point (°C) | 29 | 74-75[1], 80-81[2], 81-83 |

| Boiling Point (°C) | 67.9 at 760 mmHg | Decomposes |

| Density (g/cm³) | 0.86 | ~1.075 (rough estimate) |

| Refractive Index | 1.406 | ~1.4635 (estimate) |

| Solubility | Soluble in most organic solvents. | Soluble in chloroform (B151607) (5%). |

Chemical Behavior and Reactivity

Dimerization: The most prominent chemical feature of tert-nitrosobutane is its reversible dimerization. The blue monomer exists in equilibrium with its colorless dimer. In solution, the dimer readily dissociates to the monomeric form, which is the active spin-trapping species.

Spin Trapping: The primary application of tert-nitrosobutane is as a spin trap. It reacts with short-lived, highly reactive free radicals to form stable and persistent nitroxide radicals. These nitroxide adducts are readily detectable by EPR spectroscopy, providing valuable information about the structure of the original transient radical.

Experimental Protocols

Synthesis of tert-Nitrosobutane Dimer

This protocol is adapted from a procedure in Organic Syntheses and involves a three-step process starting from tert-butylamine (B42293).[2]

Step A: Oxidation of tert-Butylamine to 2-Methyl-2-nitropropane (B1294617)

-

Prepare a suspension of potassium permanganate (B83412) (650 g, 4.11 moles) in 3 L of water in a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

-

With vigorous stirring, add tert-butylamine (100 g, 1.37 moles) dropwise over 10 minutes.

-

Heat the mixture to 55°C and maintain this temperature with continuous stirring for 3 hours.

-

Steam distill the product from the reaction mixture.

-

Separate the organic layer, wash it with 2 M HCl and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) and fractionally distill to yield pure 2-methyl-2-nitropropane.

Step B: Reduction of 2-Methyl-2-nitropropane to N-tert-Butylhydroxylamine

-

Prepare aluminum amalgam by adding aluminum foil (30 g) to a solution of mercury(II) chloride (8.0 g) in 400 mL of water for 15 seconds. Rinse the amalgam with ethanol (B145695) and then ether.

-

In a 3-L three-necked flask, add the amalgam to a mixture of 1.5 L of diethyl ether and 15 mL of water.

-

Add the 2-methyl-2-nitropropane from Step A dropwise to the stirred mixture at a rate that maintains a brisk reflux. An ice bath may be necessary to control the exothermic reaction.

-

After the addition is complete, stir for an additional 30 minutes.

-

Decant the ether solution, wash it with aqueous sodium hydroxide (B78521), and then dry it over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield N-tert-butylhydroxylamine.

Step C: Oxidation of N-tert-Butylhydroxylamine to 2-Methyl-2-nitrosopropane Dimer

-

Prepare a solution of sodium hypobromite (B1234621) by adding bromine (57.5 g) to a cold solution of sodium hydroxide (36.0 g) in 225 mL of water.

-

Cool the hypobromite solution to -20°C in a three-necked flask.

-

Add a suspension of N-tert-butylhydroxylamine (26.7 g) to the cold hypobromite solution with stirring.

-

Allow the mixture to warm to room temperature while stirring for 4 hours.

-

Collect the solid product (the dimer) by filtration, wash it thoroughly with water, and dry it under reduced pressure.

Electron Paramagnetic Resonance (EPR) Spin Trapping

The following is a general protocol for the detection of free radicals using tert-nitrosobutane as a spin trap.

-

Preparation of the Spin Trap Solution: Dissolve the tert-nitrosobutane dimer in the desired solvent (e.g., benzene, toluene, or an aqueous buffer if using a water-soluble derivative). The dimer will dissociate to the active blue monomer. The typical concentration of the spin trap is in the range of 10-100 mM.

-

Sample Preparation: The system under investigation (e.g., a chemical reaction, a biological sample) is mixed with the spin trap solution. It is crucial to ensure that the spin trap is present in excess to efficiently trap the transient radicals.

-

Radical Generation: Initiate the radical-generating process (e.g., by photolysis, thermolysis, or addition of a chemical initiator).

-

EPR Measurement: Transfer the sample to a suitable EPR tube and place it in the cavity of the EPR spectrometer.

-

Data Acquisition: Record the EPR spectrum. The resulting spectrum of the nitroxide adduct provides information about the hyperfine splitting constants, which can be used to identify the trapped radical.

Spectral Data

-

Infrared (IR) Spectroscopy: The monomer exhibits a characteristic N=O stretching vibration around 1565 cm⁻¹. This peak is absent in the spectrum of the solid dimer.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In CCl₄ solution at approximately 40°C, the ¹H NMR spectrum shows two singlets for the tert-butyl protons: one for the monomer at δ 1.24 and one for the dimer at δ 1.57.[2]

-

Mass Spectrometry: The mass spectrum of the product mixture shows a base peak at m/e 57, corresponding to the tert-butyl cation.[2]

-

UV-Visible Spectroscopy: 2-Methyl-2-nitrosopropane undergoes photolysis in the vacuum ultraviolet region (at 147 and 123.6 nm), indicating absorption in this area of the electromagnetic spectrum.[3]

Mandatory Visualizations

References

- 1. 2-Methyl-2-nitrosopropane - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Studies in vacuum ultraviolet photochemistry. Part III. 2-Methyl-2-nitropropane, 2-methyl-2-nitrosopropane, and t-butyl nitrite - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the 2-Methyl-2-nitrosopropane Monomer-Dimer Equilibrium

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-nitrosopropane, also known as tert-nitrosobutane (t-NB), is a versatile chemical tool most recognized for its critical role as a spin trap in radical biology and chemistry. Its efficacy in these applications is fundamentally governed by a dynamic equilibrium between its monomeric and dimeric forms. The monomer, a characteristic blue species, is the active spin-trapping agent, while the colorless dimer serves as a stable, inactive reservoir. Understanding and controlling this equilibrium is paramount for the quantitative application of t-NB in experimental systems. This technical guide provides a comprehensive overview of the monomer-dimer equilibrium, including quantitative thermodynamic data, detailed experimental protocols for its characterization, and visual workflows to aid in experimental design.

The Monomer-Dimer Equilibrium

2-Methyl-2-nitrosopropane exists as a colorless, crystalline solid in its dimeric state, [(CH₃)₃CNO]₂.[1] When dissolved in organic solvents, the dimer partially dissociates to establish an equilibrium with its blue, monomeric form, (CH₃)₃CNO.[2][3] The monomer is the reactive species capable of trapping transient free radicals to form stable nitroxide radicals, which can then be detected and characterized by electron spin resonance (ESR) spectroscopy.[4]

The equilibrium is reversible and can be represented as follows:

[(CH₃)₃CNO]₂ (Dimer) ⇌ 2 (CH₃)₃CNO (Monomer)

The position of this equilibrium is highly sensitive to environmental factors, primarily solvent polarity and temperature. Generally, the dissociation into the monomer is favored in less polar solvents and at higher temperatures.

Quantitative Equilibrium Data

The equilibrium constant (Keq) for the dissociation is defined as:

Keq = [Monomer]² / [Dimer]

While comprehensive thermodynamic data across a wide range of solvents is sparsely compiled in the literature, specific values have been determined using Nuclear Magnetic Resonance (NMR) spectroscopy. These studies provide insight into the equilibrium's position in different chemical environments.

| Solvent | Temperature (°C) | Monomer Mole Fraction (%) | Dimer Mole Fraction (%) | Keq (mol L⁻¹) * | Reference |

| Carbon Tetrachloride (CCl₄) | ~40 | 80 - 81 | 19 - 20 | Calculated from mole fraction | [2] |

| Benzene-d₆ (C₆D₆) | ~40 | 80 - 81 | 19 - 20 | Calculated from mole fraction | [2] |

| Ethanol (C₂H₅OH) | Room Temp. | Spectroscopically observed | Spectroscopically observed | Not explicitly calculated | [2] |

*Note: The Keq values are dependent on the total concentration. The values derived from the provided mole fractions illustrate the strong preference for the monomer in non-polar solvents like CCl₄ and C₆D₆ at slightly elevated temperatures.

Experimental Protocols for Equilibrium Determination

The monomer-dimer equilibrium can be accurately quantified using standard spectroscopic techniques, namely ¹H NMR and UV-Visible spectroscopy.

Protocol 1: Determination by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy is a powerful method for quantifying the equilibrium as the tert-butyl protons of the monomer and dimer have distinct and well-resolved chemical shifts.

Methodology:

-

Sample Preparation: Prepare a solution of the 2-methyl-2-nitrosopropane dimer in the desired deuterated solvent (e.g., CCl₄, C₆D₆) of a known total concentration (Ctotal). Concentrations are typically in the mM range.

-

Equilibration: Allow the solution to equilibrate at a constant, measured temperature. In solvents like CCl₄ and C₆D₆, equilibrium is typically reached within 20-30 minutes.[2]

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum of the equilibrated solution. Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the signals of interest to allow for full magnetization recovery, ensuring accurate integration.

-

Spectral Analysis:

-

Identify the singlet corresponding to the tert-butyl protons of the monomer and the singlet for the tert-butyl protons of the dimer.

-

Integrate both singlets. Let the integration values be IMonomer and IDimer.

-

-

Concentration Calculation:

-

The mole fraction (χ) of each species can be calculated from the integrals:

-

χMonomer = IMonomer / (IMonomer + IDimer)

-

χDimer = IDimer / (IMonomer + IDimer)

-

-

Calculate the equilibrium concentrations:

-

[Monomer]eq = χMonomer × Ctotal_monomer_units

-

[Dimer]eq = (χDimer × Ctotal_monomer_units) / 2

-

Where Ctotal_monomer_units is the total concentration of the compound expressed in terms of the monomer molecular weight.

-

-

-

Keq Calculation:

-

Calculate the equilibrium constant using the standard expression: Keq = [Monomer]² / [Dimer].

-

Protocol 2: Determination by UV-Visible Spectroscopy

This method leverages the fact that only the monomer absorbs light in the visible region, giving rise to the solution's blue color. The dimer has a UV absorbance but is colorless in the visible spectrum.

Methodology:

-

Sample Preparation: Prepare a solution of the 2-methyl-2-nitrosopropane dimer in a UV-transparent solvent (e.g., ethanol, hexane) of a known total concentration.

-

Equilibration: Allow the solution to equilibrate at a constant, measured temperature in the dark to prevent photochemical reactions. This can take 20-30 minutes, during which the blue color will develop.[2]

-

Spectrometer Setup:

-

Use a dual-beam spectrophotometer.

-

Use a cuvette filled with the pure solvent as the reference/blank.

-

Set the spectrophotometer to scan a range including the monomer's visible absorption maximum (λmax), or to measure absorbance at a fixed wavelength. The λmax for the monomer is approximately 686 nm in ethanol.[2]

-

-

Data Acquisition: Measure the absorbance (A) of the equilibrated solution at the λmax of the monomer.

-

Concentration Calculation:

-

Use the Beer-Lambert Law (A = εbc) to calculate the concentration of the monomer.

-

A = Measured absorbance at λmax.

-

ε = Molar absorptivity of the monomer. In ethanol, ε ≈ 14.5 L mol⁻¹ cm⁻¹.[2]

-

b = Path length of the cuvette (typically 1 cm).

-

c = [Monomer]eq.

-

-

Calculate [Monomer]eq = A / (εb).

-

Calculate the equilibrium concentration of the dimer:

-

[Dimer]eq = (Ctotal_monomer_units - [Monomer]eq) / 2

-

-

-

Keq Calculation:

-

Calculate the equilibrium constant: Keq = [Monomer]² / [Dimer].

-

Experimental and Logical Workflows

Visualizing the experimental process can aid in planning and execution. The following diagrams outline the logical flow for determining Keq using the described spectroscopic methods.

Conclusion

The monomer-dimer equilibrium of 2-methyl-2-nitrosopropane is a central aspect of its chemistry and application. For professionals in drug development and chemical research who rely on t-NB for spin trapping studies, precise knowledge of the active monomer concentration is non-negotiable for obtaining reliable and reproducible results. By employing the straightforward NMR and UV-Visible spectroscopic protocols detailed in this guide, researchers can accurately characterize the equilibrium constant under their specific experimental conditions, leading to more quantitative and robust insights into radical-mediated processes.

References

Synthesis of 2-Methyl-2-nitrosopropane: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the laboratory synthesis of 2-methyl-2-nitrosopropane, a valuable spin-trapping agent in chemical and biological research. The document details a well-established multi-step synthetic route, including experimental protocols and quantitative data, to facilitate its preparation for research purposes.

Introduction

2-Methyl-2-nitrosopropane, also known as tert-nitrosobutane (t-BuNO), is a blue liquid organic compound with the formula (CH₃)₃CNO.[1] It is widely utilized in scientific research as a spin trap, a molecule that reacts with unstable free radicals to form more stable and detectable paramagnetic nitroxide radicals through electron spin resonance (ESR) spectroscopy.[1][2][3] This property makes it an invaluable tool for studying radical-mediated processes in chemistry, biology, and pharmacology.

In its pure form, 2-methyl-2-nitrosopropane exists as a blue monomer.[1] However, upon standing at room temperature, it dimerizes to a colorless solid with a melting point of 74-75 °C.[1] This dimer readily reverts to the blue monomer when dissolved in a solution.[1]

This guide focuses on a reliable and commonly cited three-step synthesis of 2-methyl-2-nitrosopropane starting from tert-butylamine (B42293).[1][2][4] The overall synthetic pathway is illustrated below.

Experimental Protocols

The following protocols are adapted from established procedures and provide a detailed methodology for each synthetic step.[2][4]

Step 1: Synthesis of 2-Methyl-2-nitropropane

This step involves the oxidation of tert-butylamine using potassium permanganate (B83412).

Experimental Procedure:

-

To a stirred suspension of 650 g (4.11 moles) of potassium permanganate in 3 L of water, add 100 g (1.37 moles) of tert-butylamine dropwise over 10 minutes.[2][4]

-

Heat the reaction mixture to 55°C over approximately 2 hours and maintain this temperature with continuous stirring for 3 hours.[2][4]

-

Set up the apparatus for steam distillation and distill the product from the reaction mixture.[2][4]

-

Separate the liquid product from the aqueous layer, dilute it with 250 mL of diethyl ether, and wash it successively with two 50 mL portions of 2 M hydrochloric acid and 50 mL of water.[2][4]

-

Dry the ethereal solution over anhydrous magnesium sulfate (B86663) and then remove the ether via fractional distillation at atmospheric pressure.[2][4]

-

The crude product can be further purified by distillation to yield pure 2-methyl-2-nitropropane.[2]

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles |

| tert-Butylamine | (CH₃)₃CNH₂ | 73.14 | 100 | 1.37 |

| Potassium Permanganate | KMnO₄ | 158.03 | 650 | 4.11 |

| Product: 2-Methyl-2-nitropropane | (CH₃)₃CNO₂ | 103.12 | 110 (Typical) | 1.07 |

| Theoretical Yield | 141.3 | 1.37 | ||

| Yield | ~78% |

Table 1: Stoichiometry and Yield for the Synthesis of 2-Methyl-2-nitropropane.

| Property | Value |

| Boiling Point | 127–128 °C |

| Melting Point | 25–26 °C |

| Refractive Index (n²⁵D) | 1.3992 |

| Appearance | Colorless liquid / Waxy solid |

Table 2: Physical Properties of 2-Methyl-2-nitropropane.[2][4]

Step 2: Synthesis of N-tert-Butylhydroxylamine

This step involves the reduction of 2-methyl-2-nitropropane using an aluminum amalgam.

Experimental Procedure: Caution: This reaction may liberate hydrogen gas and the aluminum amalgam can be pyrophoric. Conduct this procedure in a well-ventilated fume hood.[2][4]

-

Prepare aluminum amalgam by immersing 30 g of aluminum foil in a solution of 8.0 g of mercury(II) chloride in 400 mL of water for 15 seconds. Rinse the amalgamated aluminum successively with ethanol (B145695) and ether.[2]

-

Add the amalgam to a mixture of 1.5 L of ether and 15 mL of water in a 3 L three-necked flask.[2]

-

With vigorous stirring, add 60 g (0.58 mole) of 2-methyl-2-nitropropane dropwise at a rate that maintains a brisk reflux of the ether. Cooling with an ice bath may be necessary after an initial induction period.[2][4]

-

After the addition is complete, stir the mixture for an additional 30 minutes.[2]

-

Allow the gelatinous precipitate to settle and decant the colorless solution. Wash the precipitate with two 500 mL portions of ether.[4]

-

Combine the ethereal solutions, wash with two 250 mL portions of 2 M aqueous sodium hydroxide (B78521), and dry over anhydrous sodium sulfate.[4]

-

Concentrate the solution using a rotary evaporator to obtain the crude product. The product can be recrystallized from pentane.[2]

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles |

| 2-Methyl-2-nitropropane | (CH₃)₃CNO₂ | 103.12 | 60 | 0.58 |

| Aluminum | Al | 26.98 | 30 | 1.11 |

| Mercury(II) Chloride | HgCl₂ | 271.52 | 8.0 | 0.03 |

| Product: N-tert-Butylhydroxylamine | (CH₃)₃CNHOH | 89.14 | 33.7–38.7 (Crude) | 0.38–0.43 |

| Theoretical Yield | 51.7 | 0.58 | ||

| Yield | 65–75% |

Table 3: Stoichiometry and Yield for the Synthesis of N-tert-Butylhydroxylamine.

| Property | Value |

| Melting Point (Crude) | 59–60 °C |

| Melting Point (Pure) | 64–65 °C |

| Appearance | White plates |

Table 4: Physical Properties of N-tert-Butylhydroxylamine.[2]

Step 3: Synthesis of 2-Methyl-2-nitrosopropane

This final step involves the oxidation of N-tert-butylhydroxylamine using sodium hypobromite (B1234621).

Experimental Procedure:

-

Prepare a solution of sodium hypobromite by adding 57.5 g (0.360 mole) of bromine dropwise to a stirred solution of 36.0 g (0.900 mole) of sodium hydroxide in 225 mL of water, keeping the temperature below 0°C.

-

Cool the resulting yellow solution to -20°C in a three-necked flask.[2][4]

-

Add a suspension of 26.7 g (0.300 mole) of N-tert-butylhydroxylamine in 50 mL of water, maintaining the temperature at -20°C.[2]

-

After addition, remove the cooling bath and stir the mixture for 4 hours as it warms to room temperature.[2][4]

-

Collect the solid product (the dimer of 2-methyl-2-nitrosopropane) on a sintered glass funnel, pulverize it, and wash with 1 L of water.[2][4]

-

Dry the residual solid at room temperature under reduced pressure.[2][4]

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles |

| N-tert-Butylhydroxylamine | (CH₃)₃CNHOH | 89.14 | 26.7 | 0.300 |

| Bromine | Br₂ | 159.81 | 57.5 | 0.360 |

| Sodium Hydroxide | NaOH | 40.00 | 36.0 | 0.900 |

| Product: 2-Methyl-2-nitrosopropane Dimer | [(CH₃)₃CNO]₂ | 174.24 | 19.6–22.2 | 0.113–0.127 |

| Theoretical Yield | 26.1 | 0.150 | ||

| Yield | 75–85% |

Table 5: Stoichiometry and Yield for the Synthesis of 2-Methyl-2-nitrosopropane Dimer.

| Property | Value |

| Melting Point | 80–81 °C |

| Appearance | Colorless solid |

Table 6: Physical Properties of 2-Methyl-2-nitrosopropane Dimer.[2][4]

Mechanism of Action as a Spin Trap

2-Methyl-2-nitrosopropane functions as a spin trap by reacting with a transient, unstable radical species to form a persistent and more stable nitroxide radical. This new radical is less reactive and has a longer lifetime, allowing for its detection and characterization by Electron Spin Resonance (ESR) spectroscopy.

Alternative Synthetic Routes

While the three-step synthesis is well-documented, other methods for preparing 2-methyl-2-nitrosopropane have been reported. These include:

-

Direct Oxidation of tert-Butylamine: Procedures for the direct oxidation of tert-butylamine to 2-methyl-2-nitrosopropane have been developed, potentially offering a more streamlined synthesis.[5][6][7]

-

Methods Using tert-Butyl Nitrite (B80452) (TBN): TBN has been employed as a nitrosating agent for the synthesis of various N-nitrosamines under mild, solvent-free conditions.[8][9][10] This approach may provide a more environmentally friendly alternative.

Safety Considerations

-

tert-Butylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage.

-

Potassium Permanganate: Strong oxidizing agent. May cause fire or explosion. Harmful if swallowed.

-

Mercury(II) Chloride: Highly toxic. May be fatal if swallowed, in contact with skin, or if inhaled.

-

Bromine: Causes severe skin burns and eye damage. Fatal if inhaled.

-

Sodium Hydroxide: Causes severe skin burns and eye damage.

All experimental procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use. Chemical waste should be disposed of in accordance with institutional and local regulations.[2]

References

- 1. 2-Methyl-2-nitrosopropane - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-Methyl-2-nitrosopropane [chemeurope.com]

- 4. Preparation of 2-Methyl-2-nitrosopropane and Its Dimer - Chempedia - LookChem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. A convenient synthesis of 2-methyl-2-nitrosopropane (‘t-nitrosobutane’) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. A convenient synthesis of 2-methyl-2-nitrosopropane (‘t-nitrosobutane’) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. schenautomacao.com.br [schenautomacao.com.br]

- 10. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to Radical Scavenging using 4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Methoxy-TEMPO)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying "Spin Trapping" vs. "Radical Scavenging"

In the study of free radicals, particularly in biological systems, precise terminology is crucial. The term "spin trapping" refers to a specific technique where a diamagnetic "spin trap" molecule reacts with a short-lived, unstable radical to produce a more stable, persistent radical adduct. This adduct can then be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy.

The compound of interest, 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Methoxy-TEMPO), is a stable nitroxide radical. It does not function as a classical spin trap. Instead, it acts as a radical scavenger . This means that 4-Methoxy-TEMPO, which is itself a radical, reacts with other radical species, typically through radical-radical annihilation, to form diamagnetic (non-radical) products. The disappearance of the 4-Methoxy-TEMPO EPR signal is monitored to quantify the presence and reactivity of other radicals. This guide will focus on the principles and applications of 4-Methoxy-TEMPO as a radical scavenger.

Core Principles of Radical Scavenging with 4-Methoxy-TEMPO

4-Methoxy-TEMPO is a derivative of the well-studied 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). The presence of the methoxy (B1213986) group at the 4-position can influence its solubility and electronic properties, but the fundamental mechanism of radical scavenging remains the same.

The core principle involves the reaction of the stable nitroxide radical of 4-Methoxy-TEMPO with a transient radical species (R•). This reaction results in the formation of a non-radical product, leading to a decrease in the paramagnetic character of the system. This decrease can be quantitatively measured by EPR spectroscopy.

Quantitative Data

Summarizing the key properties of 4-Methoxy-TEMPO allows for a better understanding of its behavior in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀NO₂ | [1] |

| Molecular Weight | 186.27 g/mol | [1] |

| Appearance | Orange to Amber to Dark red powder/crystal | [2] |

| Melting Point | 40-44 °C | [3] |

| Solubility | Soluble in organic solvents | [3] |

| Reactant Radical | Rate Constant (k) of TEMPO (M⁻¹s⁻¹) | Solvent |

| Alkyl Radicals | ~10⁷ - 10⁸ | Various |

| Hydroxyl Radical (•OH) | Diffusion-controlled, ~10⁹ - 10¹⁰ | Aqueous |

| Superoxide Radical (O₂⁻•) | Relatively slow, pH-dependent | Aqueous |

Experimental Protocols

General Protocol for Quantitative EPR Measurement of 4-Methoxy-TEMPO

This protocol describes the general steps for obtaining and quantifying the EPR signal of 4-Methoxy-TEMPO, which is the basis for its use as a radical scavenger.

Materials:

-

4-Methoxy-TEMPO

-

High-purity solvent (e.g., water, buffer, or organic solvent relevant to the experiment)

-

EPR spectrometer (X-band)

-

Calibrated micropipettes

-

EPR sample tubes (e.g., quartz capillaries or flat cells)